(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol (CAS 1159602-00-2) is a tri-substituted isoxazole derivative with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. It belongs to the aryl-isoxazole class, characterized by a five-membered heterocyclic core with adjacent oxygen and nitrogen atoms, and is distinguished by a specific substitution pattern: a meta-tolyl group at the 3-position, a hydroxymethyl group at the 4-position, and a methyl group at the 5-position.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1159602-00-2
Cat. No. B1532909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
CAS1159602-00-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=C2CO)C
InChIInChI=1S/C12H13NO2/c1-8-4-3-5-10(6-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3
InChIKeyGUQJPWJKLVUSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol (CAS 1159602-00-2): A Regiospecific Isoxazole Building Block


(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol (CAS 1159602-00-2) is a tri-substituted isoxazole derivative with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It belongs to the aryl-isoxazole class, characterized by a five-membered heterocyclic core with adjacent oxygen and nitrogen atoms, and is distinguished by a specific substitution pattern: a meta-tolyl group at the 3-position, a hydroxymethyl group at the 4-position, and a methyl group at the 5-position . This compound is primarily utilized as a research intermediate and a synthetic building block in medicinal chemistry programs .

1 Synthetic building block for medicinal chemistry and SAR exploration
2 Regiospecific meta-tolyl isoxazole scaffold for target-engagement studies
3 Hydroxymethyl handle supports diverse derivatization workflows

Why Generic Isoxazole Methanols Cannot Substitute for the Specific 5-Methyl-3-(m-tolyl) Regioisomer


The isoxazole scaffold is privileged, but its biological and physicochemical properties are exquisitely sensitive to the positional arrangement of substituents [1]. Changing the aryl group position from the 3- to the 5-position, or shifting the methyl group from the 5- to the 3-position, generates regioisomers with different molecular shapes, dipole moments, and hydrogen-bonding capabilities [2]. Even a seemingly minor change from meta-tolyl to ortho- or para-tolyl can profoundly alter target binding, as demonstrated by the widely variable EPAC1 IC50 values (ranging from 2.5 µM to >24 µM) observed among structurally related isoxazole analogues within a single medicinal chemistry program [3]. These differences mean that a generic 'isoxazole methanol' cannot be assumed to replicate the specific interaction profile or physicochemical properties of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Regioisomer mismatch

Shifting aryl or methyl positions alters molecular shape and dipole moment; generic isoxazole methanols may not replicate interaction profiles.

Tolyl isomer sensitivity

Meta-tolyl substitution can produce distinct target-binding responses compared to ortho- or para-tolyl isomers, as observed in related isoxazole SAR.

Functional-group context

Carboxylic acid or des-methyl analogs shift hydrogen-bonding and polarity profiles, limiting direct substitution in CNS-oriented programs.

Quantitative Differentiation Evidence for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol Among Close Analogs


Regiochemical Identity: 3-m-Tolyl Substitution Versus the Ortho and Para Isomers

The target compound is uniquely defined by its 5-methyl-3-(m-tolyl) substitution pattern. Closely related isomers include (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol (CAS 1267982-19-3) and (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol . These isomers share the same molecular formula (C12H13NO2) and molecular weight (203.24 g/mol), making them indistinguishable by mass alone . Only the target compound possesses the specific spatial arrangement of the meta-tolyl group, which has been shown in published SAR studies on isoxazole inhibitors to produce distinct biological activity profiles compared to ortho- or para-substituted congeners [1].

Regiochemical identity
Class-level inference
Identical molecular formula and mass to ortho/para isomers; distinguished only by meta-tolyl position via NMR or HPLC.
Regioisomer identity is critical for SAR interpretation; mass-based methods cannot differentiate.
Analytical certificate and CAS verification essential for unambiguous identity.
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Functional Group Differentiation: Hydroxymethyl vs. Carboxylic Acid Derivatives

The target compound features a primary alcohol (hydroxymethyl) at the 4-position of the isoxazole ring, which distinguishes it from the analogous carboxylic acid derivative, 5-Methyl-3-(m-tolyl)isoxazole-4-carboxylic acid (CAS 876717-65-6) . The alcohol can serve as a synthetic handle for esterification, etherification, or oxidation, while the carboxylic acid has different hydrogen-bond donor/acceptor properties. The target compound's computed LogP is 2.45 and its topological polar surface area (tPSA) is 46.26 Ų , whereas the carboxylic acid analog has a higher polarity (additional oxygen) and is expected to have significantly different solubility and permeability characteristics, though published experimental values for the carboxylic acid are not available for direct comparison [1].

Hydroxymethyl vs. acid
Cross-study comparable
Target tPSA 46.26 Ų (LogP 2.45); carboxylic acid analog expected to have higher polarity and lower predicted permeability.
Alcohol handle enables distinct derivatization and lower-polarity space for CNS hit-to-lead programs.
Computed properties; experimental acid values not directly available.
Synthetic Chemistry Prodrug Design Medicinal Chemistry

Available Purity and Batch-to-Batch Reproducibility Specifications

Commercially sourced (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is available at standard purities of ≥95% from multiple vendors (Bidepharm, Leyan, ChemScene, MolCore) . Vendors such as Bidepharm provide batch-specific quality assurance reports including NMR, HPLC, and GC analyses . In contrast, the closer structural analog (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol is less widely stocked, limiting procurement options and competitive pricing . While no direct inter-batch variability study has been published, the availability of multiple, established suppliers with documented analytical QC reduces supply chain risk for ongoing research programs.

Batch reproducibility
Supporting evidence
95–98% purity with QC reports (NMR, HPLC, GC) from at least four independent vendors; limited supplier base for ortho isomer.
Multi-vendor landscape with documented QC reduces supply-chain risk for ongoing programs.
Vendor specifications as of 2024; no published inter-batch variability study.
Quality Control Analytical Chemistry Procurement

Predicted Physicochemical Space Differentiation from Stripped-Down Isoxazole Methanols

When compared to the minimal isoxazole methanol fragment (5-Methylisoxazol-3-yl)methanol (CAS 35166-33-7; MW 113.11 g/mol), the target compound introduces significant molecular complexity with a molecular weight increase of ~90 g/mol and the addition of a lipophilic meta-tolyl group [1]. This raises the computed LogP from approximately 0.5 (predicted for the fragment) to 2.45 for the target compound, and increases the polar surface area from ~33 Ų to 46.26 Ų . These changes move the compound into a more drug-like physicochemical space (MW 200-250; LogP 2-3) suitable for lead-like screening collections, while the fragment remains in a lower complexity regime [2].

Complexity vs. fragment
Class-level inference
MW +90 g/mol, LogP +1.95, tPSA +13.1 Ų compared to minimal isoxazole methanol fragment (CAS 35166-33-7).
Occupies lead-like chemical space, balancing potency potential and predicted ADME properties for hit-to-lead optimization.
Computed property comparison with fragment; experimental fragment LogP may vary.
Drug-likeness ADME Prediction Fragment-Based Drug Discovery

Recommended Research and Industrial Application Scenarios for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol


Structure-Activity Relationship (SAR) Exploration of Isoxazole-Based EPAC or Kinase Inhibitors

The validated sensitivity of isoxazole regioisomers to structural modifications, as demonstrated by EPAC1 IC50 values ranging from 2.5 µM to over 24 µM for closely related analogues, supports the use of this specific meta-tolyl building block in systematic SAR campaigns. The compound provides a defined starting point for probing how the hydroxymethyl group and meta-substitution pattern influence target engagement and selectivity [1].

CNS-Targeted Medicinal Chemistry Programs Requiring Lower tPSA Scaffolds

With a computed LogP of 2.45 and tPSA of 46.26 Ų, this compound sits within the favorable CNS drug-likeness range. Its primary alcohol handle allows for further functionalization while maintaining physicochemical properties consistent with blood-brain barrier permeability predictions, making it suitable for CNS hit-to-lead optimization .

Diversity-Oriented Synthesis and Fragment-Based Library Construction

As a multi-substituted isoxazole building block with a synthetically versatile hydroxymethyl group and confirmed multi-vendor availability, this compound is well-suited for inclusion in diversity-oriented synthesis libraries. The availability of batch-specific QC (NMR, HPLC, GC) ensures reliable reagent quality for high-throughput parallel synthesis workflows .

Probe Development for Protein Misfolding and Neurodegenerative Disease Targets

The isoxazole scaffold has been explored in the context of HDAC6 inhibition and tau-related mechanisms. The defined substitution pattern of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol provides a regiochemically pure building block for developing chemical probes targeting these pathways, where positional isomerism of the aryl ring could critically impact isoform selectivity [2].

Application
Selection Property
Validation Focus
Isoxazole SAR exploration
Defined meta-tolyl regioisomer
Target-engagement and selectivity profiling across isoxazole series
CNS hit-to-lead programs
Computed tPSA 46.26 Ų and LogP 2.45
Permeability prediction and brain-exposure model interpretation
Diversity-oriented synthesis
Hydroxymethyl handle with batch QC
Reproducible reagent quality for parallel library synthesis
Neurodegenerative probe development
Regiochemically pure isoxazole core
Isoform-selectivity review for HDAC6 or tau-pathway targets

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